Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine

Description

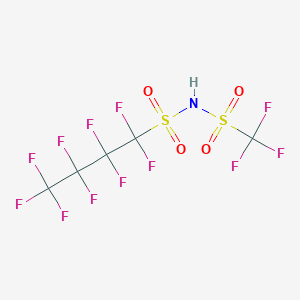

Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine, also referred to as bis(trifluoromethylsulfonyl)amine (HN(SO₂CF₃)₂), is a fluorinated sulfonamide compound characterized by two trifluoromethanesulfonyl (Tf) groups attached to a nitrogen atom . It is widely recognized for its strong acidity (pKa ≈ −12 to −15) and thermal stability (>400°C), making it a critical component in ionic liquids, electrolytes, and catalysts . Its high ionic conductivity and chemical inertness have enabled applications in energy storage, polymer electrolytes, and organic synthesis .

Properties

CAS No. |

39847-37-5 |

|---|---|

Molecular Formula |

C5HF12NO4S2 |

Molecular Weight |

431.2 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluoro-N-(trifluoromethylsulfonyl)butane-1-sulfonamide |

InChI |

InChI=1S/C5HF12NO4S2/c6-1(7,3(10,11)12)2(8,9)4(13,14)23(19,20)18-24(21,22)5(15,16)17/h18H |

InChI Key |

KRQOMVHYHHRBPT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F)(F)F)(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine

General Synthetic Strategy

The synthesis of this compound generally involves the formation of sulfonyl amide bonds between nonafluorobutylsulfonyl and trifluoromethylsulfonyl moieties. This is typically achieved via:

- Reaction of nonafluorobutylsulfonyl derivatives with trifluoromethanesulfonyl amines or their metal salts.

- Use of strong fluorinating agents or fluorinated sulfonyl chlorides as intermediates.

- Employment of controlled low-temperature conditions to manage reactivity and purity.

Specific Preparation Routes and Conditions

Preparation via Metal Salt Intermediates

One of the key methods involves synthesizing bis(trifluoromethanesulfonyl)imide metal salts, which can be further reacted to form asymmetric sulfonyl amides such as this compound.

- Stepwise Process:

- Generation of bis(trifluoromethylsulfonyl)imide quaternary ammonium salts by reacting trifluoromethane halogenated sulfonyl compounds with liquid ammonia and organic amine alkali in a nonpolar inert solvent.

- Distillation to recover solvent and isolate the quaternary ammonium salt solid.

- Reaction of the quaternary ammonium salt with alkali metal oxides in aqueous solution to form bis(trifluoromethylsulfonyl)imide metal salts.

- Dehydration and drying under reduced pressure to obtain high-purity metal salts (>99% purity, >90% yield).

This method provides a clean, environmentally friendly route with high yield and purity, suitable for industrial scale-up.

Direct Synthesis via Lithium Bis(trifluoromethylsulfonyl)imide

A patented method describes a one-pot synthesis of lithium bis(trifluoromethylsulfonyl)imide, which can serve as a precursor for asymmetric sulfonyl amides:

-

- Trifluoromethane gas is introduced into a nonpolar solvent solution of alkyl lithium (e.g., methyl lithium, ethyl lithium, butyl lithium) at low temperatures (-70 °C to -50 °C) to form trifluoromethyl lithium.

- A lithium bis(fluorosulfonyl)imide solution is slowly added dropwise to the trifluoromethyl lithium solution under nitrogen protection and low temperature.

- A white solid precipitates during the addition, which is filtered, dried under vacuum to yield lithium bis(trifluoromethylsulfonyl)imide.

-

- Molar ratio of alkyl lithium to lithium bis(fluorosulfonyl)imide: 2.1–2.5:1.0.

- Reaction time for trifluoromethyl lithium formation: 3–9 hours.

- Solvents used include toluene, xylene, diethyl ether, and methyl tert-butyl ether.

This method simplifies the process, reduces by-product separation difficulty, and improves product purity and cost efficiency.

Acid-Base Reaction for Ionic Liquid Formation

In research involving protic ionic liquids, this compound is prepared by acid-base neutralization:

- The acidic form, (trifluoromethanesulfonyl)(nonafluorobutylsulfonyl)imide (HIM14), is reacted with strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous solution.

- The reaction is conducted at ambient conditions with a 1:1 mole ratio, sometimes with slight excess acid to drive completion.

- The resulting ionic liquid is purified by removing water to achieve ultra-pure samples with water content below 100 ppm, monitored by Karl-Fisher titration.

This method is particularly useful for preparing ionic liquids containing the this compound anion.

Comparative Summary Table of Preparation Methods

Detailed Research Outcomes and Analytical Data

Purity and Yield: The metal salt route and lithium salt synthesis methods both report product purities exceeding 99% with yields above 90%, indicating highly efficient synthetic processes suitable for industrial applications.

Reaction Optimization: The lithium salt method highlights the importance of molar ratios and temperature control to optimize trifluoromethyl lithium formation and subsequent reactions, with reaction times carefully controlled between 3 to 9 hours.

Structural Confirmation: Nuclear magnetic resonance (NMR) and X-ray scattering studies confirm the structural integrity of the synthesized compounds, especially in ionic liquid forms, where the this compound anion shows characteristic spectral signatures.

Environmental and Economic Factors: The described methods emphasize solvent recovery, reduced waste generation, and simplified purification steps to enhance sustainability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound is known to undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted imides.

Scientific Research Applications

Ionic Liquids and Electrochemical Applications

Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine is utilized as an anion in the formulation of ionic liquids (ILs). These ILs are known for their low volatility, high thermal stability, and tunable properties, making them suitable for various applications:

- Electrolytes in Batteries: The compound enhances the safety and performance of electrochemical devices by replacing traditional flammable solvents. Its incorporation into protic ionic liquids (PILs) improves thermal stability and conductivity, which are critical for battery performance .

- Solvent for Chemical Reactions: The unique properties of this compound allow it to function as a solvent in chemical reactions, facilitating better reaction conditions and yields .

Table 1: Comparison of Ionic Liquids with Different Anions

| Anion Type | Thermal Stability (°C) | Conductivity (mS/cm) | Application Area |

|---|---|---|---|

| This compound | 710 | High | Electrolytes |

| Trifluoromethanesulfonate (TFO) | 760 | Moderate | Solvent in reactions |

| Bis(trifluoromethanesulfonyl)imide (TFSI) | 800 | Very High | Advanced electrochemical systems |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. This makes it a candidate for use in various formulations aimed at combating microbial infections:

- Mechanism of Action: The compound appears to modulate pathways critical for cellular communication and function, which can disrupt microbial growth and viability .

- Formulation Development: Its incorporation into cosmetic or pharmaceutical formulations is being explored due to its potential to enhance product effectiveness against pathogens while maintaining safety profiles .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

- Study on Electrochemical Devices: Research demonstrated that PILs containing this compound showed improved performance in lithium-ion batteries, with enhanced cycle stability and reduced flammability compared to traditional electrolytes .

- Antimicrobial Formulations: A study investigated the use of this compound in topical formulations, revealing significant antimicrobial activity against various bacterial strains. The findings suggest its potential as an active ingredient in personal care products aimed at skin health.

Table 2: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Electrochemical Devices | Improved thermal stability and conductivity | Enhanced battery performance |

| Antimicrobial Formulations | Significant antimicrobial activity | Potential use in personal care products |

Mechanism of Action

The mechanism of action of (Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide involves its ability to act as a strong acid and a non-coordinating anion. It interacts with various molecular targets, including enzymes and proteins, to exert its effects. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Lithium Bis(trifluoromethylsulfonyl)imide (Li-TFSI)

Structure : Li⁺[NTf₂]⁻.

Key Properties :

Comparison :

Dilithium and Tetralithium Triflimide Derivatives

Examples :

Key Properties :

Comparison :

Ionic Liquids with [NTf₂]⁻ Anions

Examples :

Key Properties :

Comparison :

Triflimide-Based Catalysts

Key Findings :

Comparison :

- HN(SO₂CF₃)₂-derived ionic liquids outperform traditional solvents (e.g., methanol) in catalytic activity but require stabilization against leaching .

Guanidine-Functionalized Derivatives

Key Properties :

Comparison :

Other Sulfonamide Analogues

Examples :

Comparison :

- HN(SO₂CF₃)₂ lacks the aromatic amine groups critical for biological activity, limiting its use in pharmaceuticals .

Biological Activity

Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article delves into its biological activity, examining its effects on various biological systems, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple fluorinated groups, which significantly influence its reactivity and interactions with biological molecules. The presence of sulfonyl and trifluoromethyl moieties contributes to its stability and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components at the molecular level. Research indicates that it may affect:

- Enzyme Activity : Inhibition or activation of specific enzymes involved in metabolic pathways.

- Cell Membrane Integrity : Disruption of lipid bilayers leading to altered cell permeability.

- Signal Transduction Pathways : Modulation of pathways critical for cellular communication and function.

Case Studies

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. A notable study demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessments : In vitro assays using human cell lines revealed cytotoxic effects at higher concentrations (above 100 µg/mL), with significant apoptosis observed in cancer cell lines. The compound was found to induce oxidative stress, leading to increased reactive oxygen species (ROS) levels.

- Neurotoxicity Studies : A recent investigation into the neurotoxic effects of the compound indicated potential neuroprotective properties at low doses, suggesting a dual role depending on the concentration used.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine, and how do they influence its reactivity?

- Answer : The compound (CAS 39847-37-5) has a molecular formula of C₅HF₁₂NO₄S₂ and a molecular weight of 431.2 g/mol. Its stability as a non-coordinating anion arises from the electron-withdrawing effects of the perfluorinated alkyl chains, which enhance thermal and electrochemical stability. These properties make it suitable for applications in ionic liquids and catalysis. Key parameters like solubility in polar aprotic solvents (e.g., acetonitrile) and acidity (pKa ~ -12) are critical for designing reactions involving proton transfer or electrolyte formulations .

| Property | Value |

|---|---|

| Molecular Formula | C₅HF₁₂NO₄S₂ |

| Molecular Weight | 431.2 g/mol |

| CAS Number | 39847-37-5 |

| Key Functional Groups | Sulfonyl, trifluoromethyl |

| Solubility | Polar aprotic solvents |

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : The compound is typically synthesized via sequential sulfonylation reactions. One method involves reacting nonafluorobutanesulfonyl chloride with trifluoromethanesulfonamide in the presence of a base (e.g., triethylamine) under anhydrous conditions. Critical steps include maintaining low temperatures (-20°C) to minimize side reactions and using chromatographic purification to isolate the product. Yield optimization requires precise stoichiometric control and inert atmosphere conditions .

Q. How is this compound characterized analytically, and what challenges arise in spectral interpretation?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) and high-resolution mass spectrometry (HRMS) are standard techniques. The ¹⁹F NMR spectrum shows distinct signals for the trifluoromethyl (-78 ppm) and nonafluorobutyl (-81 to -126 ppm) groups. Challenges include resolving overlapping signals due to the compound’s symmetry and fluorine-fluorine coupling. Infrared (IR) spectroscopy confirms sulfonamide N-H stretches (~3350 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in electrochemical data when using this compound in lithium-ion battery electrolytes?

- Answer : Discrepancies in ionic conductivity measurements often stem from trace water content or impurities. Researchers employ Karl Fischer titration to quantify water (<10 ppm) and cyclic voltammetry to assess electrochemical stability (>4.5 V vs. Li/Li⁺). Advanced methods like Raman spectroscopy and molecular dynamics simulations clarify ion-pairing dynamics, which influence conductivity. For example, simulations reveal that the bulky perfluorinated groups reduce cation-anion interactions, enhancing Li⁺ mobility .

Q. How does the compound’s structure-property relationship compare to bis(trifluoromethanesulfonyl)imide (TFSI)?

- Answer : Unlike TFSI, the nonafluorobutyl chain increases steric hindrance, reducing coordination with metal ions (e.g., Li⁺ or Na⁺). This property is advantageous in electrolytes, as it minimizes ion-pairing and improves charge transfer. Comparative studies using X-ray crystallography show that TFSI forms tighter ion pairs, while the larger anion here creates looser networks, confirmed by lower viscosity (η ≈ 35 cP at 25°C) .

Q. What methodological approaches are used to study its catalytic activity in organic reactions?

- Answer : The compound acts as a Brønsted acid catalyst in Friedel-Crafts alkylation. Researchers monitor reaction kinetics via in-situ FTIR or UV-Vis spectroscopy to track intermediate formation. For example, in benzoylation reactions, its acidity (H₀ = -14.5) facilitates protonation of carbonyl groups. Mechanistic studies combine density functional theory (DFT) calculations with experimental data to map transition states and optimize reaction conditions (e.g., solvent dielectric constant >15) .

Q. How are computational models employed to predict its interactions with biomolecules?

- Answer : Molecular docking and molecular dynamics (MD) simulations predict binding affinities to enzymes like carbonic anhydrase. The compound’s sulfonamide group interacts with zinc ions in the active site, while fluorinated chains influence hydrophobic interactions. Experimental validation via isothermal titration calorimetry (ITC) confirms computational predictions, showing binding constants (Kd) in the micromolar range .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its thermal stability in ionic liquids?

- Answer : Discrepancies arise from differences in purity assessment and experimental setups. Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 280°C, but impurities (e.g., residual chloride) lower this threshold. Researchers recommend using differential scanning calorimetry (DSC) coupled with elemental analysis to correlate purity with stability .

Methodological Recommendations

- Synthesis : Use Schlenk-line techniques to exclude moisture.

- Characterization : Combine ¹⁹F NMR with IR for functional group confirmation.

- Electrochemical Studies : Pre-dry solvents over molecular sieves and validate with control experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.